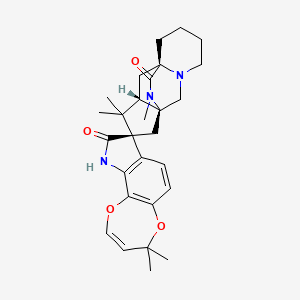

Marcfortine A

Beschreibung

Eigenschaften

Molekularformel |

C28H35N3O4 |

|---|---|

Molekulargewicht |

477.6 g/mol |

IUPAC-Name |

(1'S,8R,8'S,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione |

InChI |

InChI=1S/C28H35N3O4/c1-24(2)11-13-34-21-18(35-24)9-8-17-20(21)29-22(32)28(17)15-27-16-31-12-7-6-10-26(31,23(33)30(27)5)14-19(27)25(28,3)4/h8-9,11,13,19H,6-7,10,12,14-16H2,1-5H3,(H,29,32)/t19-,26-,27+,28+/m0/s1 |

InChI-Schlüssel |

KYKUTNUWXQVSSU-ZALBMCOMSA-N |

SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C |

Isomerische SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)[C@@]34C[C@@]56CN7CCCC[C@]7(C[C@H]5C4(C)C)C(=O)N6C)C |

Kanonische SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C |

Synonyme |

marcfortine A |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Marcfortine A: A Technical Guide to a Penicillium roqueforti-Derived Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A is a complex indole (B1671886) alkaloid first isolated from the fungus Penicillium roqueforti, the same microorganism responsible for the characteristic veining in blue cheeses. As a member of the paraherquamide (B22789) class of natural products, this compound has garnered interest for its notable biological activities, particularly its anthelmintic properties. This technical guide provides a comprehensive overview of the discovery, chemical properties, biosynthesis, and biological activity of this compound, with a focus on its mechanism of action. Detailed experimental methodologies for its isolation and characterization, where available, are presented, alongside quantitative data and visualizations of its biosynthetic and signaling pathways to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Discovery

This compound was first discovered and isolated, along with its congeners Marcfortine B and C, from Penicillium roqueforti by Polonsky et al. in 1980.[1][2] The structure of this novel alkaloid was elucidated through X-ray analysis, revealing a complex polycyclic architecture.[1][2] P. roqueforti is a well-known fungus used in the production of blue cheeses, but it also produces a diverse array of other secondary metabolites, including roquefortine C, PR toxin, and mycophenolic acid.[3]

Chemical Properties

This compound belongs to the family of oxindole (B195798) alkaloids. Its chemical structure is characterized by a spiro-oxindole core and a complex, bridged ring system. While detailed physicochemical properties are not extensively reported in publicly available literature, its structural complexity and alkaloid nature suggest it is a high molecular weight, lipophilic compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₅N₃O₄ | [Calculated] |

| Molecular Weight | 477.6 g/mol | [Calculated] |

| Class | Indole Alkaloid | [4] |

| Origin | Penicillium roqueforti | [2] |

Biosynthesis

The biosynthetic pathway of this compound has been investigated, and its molecular precursors have been identified. It is derived from the amino acids L-tryptophan and L-lysine, along with methionine and two isoprene (B109036) units that originate from acetic acid. The pipecolic acid moiety of the molecule is formed from lysine (B10760008) via α-ketoadipate.

The proposed biosynthetic pathway begins with the formation of a diketopiperazine from tryptophan and lysine. This intermediate then undergoes a series of enzymatic modifications, including prenylation (addition of isoprene units), oxidation, and cyclization events to form the complex polycyclic structure of this compound.

Experimental Protocols

Fermentation and Production

While specific yields for this compound are not widely reported, a general approach for the production of secondary metabolites from P. roqueforti can be outlined. For instance, other metabolites like mycophenolic acid have been produced at yields of 0.8 to 4 mg per gram of dry culture.[5][6] Optimization of fermentation conditions, including media composition, pH, and incubation time, can significantly impact the yield of target metabolites.[7]

General Fermentation Protocol:

-

Inoculation: A pure culture of Penicillium roqueforti is used to inoculate a suitable liquid fermentation medium, such as Yeast Extract Sucrose (YES) medium.

-

Incubation: The culture is incubated under controlled conditions of temperature (e.g., 25-28°C) and aeration for a period of several days to weeks.

-

Extraction: After the incubation period, the fungal mycelium is separated from the culture broth by filtration. The mycelium and/or the broth are then extracted with an organic solvent (e.g., ethyl acetate, chloroform) to recover the secondary metabolites.

Isolation and Purification

A detailed, step-by-step protocol for the isolation of this compound from the initial 1980 discovery is not fully available in recent literature. However, a general procedure based on the isolation of other mycotoxins from P. roqueforti can be inferred.[8]

General Isolation and Purification Workflow:

-

Crude Extract Preparation: The organic solvent extract from the fermentation is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane (B92381) and methanol/water) to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using chromatographic techniques. This typically involves:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on their affinity for the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.

-

-

Crystallization: The purified this compound is crystallized from a suitable solvent to obtain a crystalline solid.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Biological Activity and Mechanism of Action

Anthelmintic Activity

The primary biological activity of interest for this compound and its analogs is their anthelmintic (anti-parasitic worm) effect.[4] Studies have shown that this compound is active against the free-living nematode Caenorhabditis elegans, although it is less potent than the structurally similar compound, paraherquamide A.[4][9] The paraherquamide/marcfortine class of compounds is notable for its broad-spectrum activity, which includes efficacy against nematode strains that have developed resistance to other classes of anthelmintics.[9]

Table 2: Anthelmintic Activity Data (Comparative)

| Compound | Organism | Activity Metric | Value | Reference |

| This compound | C. elegans | Qualitative | Active at high doses | [4][9] |

| Paraherquamide A | C. elegans | Qualitative | More potent than this compound | [4][9] |

| 2-Deoxyparaherquamide | Human nAChR (muscle-type) | IC₅₀ | ~3 µM | [9] |

| 2-Deoxyparaherquamide | Human nAChR (ganglionic) | IC₅₀ | ~9 µM | [9] |

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism

The mechanism of action for the paraherquamide/marcfortine class of anthelmintics is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes.[9] These receptors are ligand-gated ion channels crucial for neuromuscular transmission.

In nematodes, acetylcholine (ACh) is a primary excitatory neurotransmitter at the neuromuscular junction. When ACh binds to nAChRs on the muscle cell membrane, it causes the channel to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx results in depolarization of the muscle cell membrane, leading to muscle contraction.

This compound and its analogs act as antagonists at these receptors. They bind to the nAChRs but do not activate them, thereby blocking the binding of ACh. This inhibition of cholinergic neuromuscular transmission prevents muscle contraction, resulting in a flaccid paralysis of the worm.[9] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled.

There are multiple subtypes of nAChRs in nematodes, and paraherquamides have been shown to differentiate between them.[1][10] This suggests a specific interaction with certain receptor subtypes, which could be exploited for the development of more selective and potent anthelmintics.

References

- 1. Interaction of agonists of a different subtype of the nAChR and carvacrol with GABA in Ascaris suum somatic muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and structure (X-ray analysis) of this compound, a new alkaloid from Penicillium roqueforti - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production of mycophenolic acid by Penicillium roqueforti strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of mycophenolic acid by Penicillium roqueforti strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isolation and partial characterization of a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Marcfortine A

For Immediate Release

Kalamazoo, MI – December 2, 2025 – A comprehensive understanding of the intricate biosynthetic pathway of Marcfortine A, a potent anthelmintic agent, is crucial for its potential development as a pharmaceutical. This technical guide provides an in-depth exploration of the enzymatic reactions, genetic underpinnings, and experimental methodologies that define the construction of this complex natural product. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate further investigation and exploitation of this valuable secondary metabolite.

This compound is a fascinating indole (B1671886) alkaloid produced by the fungus Penicillium roqueforti. Its unique chemical architecture, featuring a spiro-oxindole and a bicyclo[2.2.2]diazaoctane core, has long intrigued chemists and biologists. Early biosynthetic studies established that this compound is derived from the primary metabolites L-tryptophan, L-lysine, methionine, and two isoprene (B109036) units derived from acetic acid.[1] The pipecolic acid moiety of the molecule is notably formed from L-lysine via an α-ketoglutarate intermediate.[1]

The Biosynthetic Pathway: A Stepwise Elucidation

While the complete biosynthetic gene cluster for this compound has not been definitively characterized in Penicillium roqueforti, significant insights have been gleaned from the study of the closely related paraherquamide (B22789) family of compounds, which share key structural and biosynthetic features. The paraherquamide pathway in Penicillium simplicissimum serves as a powerful predictive model for this compound biosynthesis.

The construction of the core scaffold is believed to proceed through the following key transformations:

-

Diketopiperazine Formation: The pathway is initiated by the condensation of L-tryptophan and L-lysine (in the form of pipecolic acid) to form a diketopiperazine intermediate.

-

Prenylation: Two prenyl groups are subsequently attached to the diketopiperazine core. These isoprene units are derived from dimethylallyl pyrophosphate (DMAPP).

-

Intramolecular Diels-Alder Reaction: A key step in the formation of the bicyclo[2.2.2]diazaoctane core is a proposed intramolecular [4+2] cycloaddition. This reaction is a recurring theme in the biosynthesis of many indole alkaloids.

-

Spiro-oxindole Formation: The characteristic spiro-oxindole moiety is installed through a complex oxidative rearrangement.

Key Enzymes and the Putative Gene Cluster

Based on the paraherquamide biosynthetic pathway, a putative gene cluster for this compound in P. roqueforti would be expected to contain genes encoding for:

-

Non-ribosomal Peptide Synthetases (NRPSs): Responsible for the initial condensation of the amino acid precursors.

-

Prenyltransferases: Catalyze the attachment of the isoprene units.

-

Cyclases: Likely involved in the intramolecular Diels-Alder reaction.

-

Flavin-dependent Monooxygenases: Crucial for the spiro-oxindole formation.

A pivotal enzyme in the related paraherquamide pathway, PhqK, has been identified as the FAD-dependent monooxygenase responsible for the spirocyclization step.[2][3][4] This enzyme acts on late-stage intermediates, paraherquamides K and L, to generate the corresponding spirocyclized products.[2][3] It is highly probable that a homologous enzyme performs this critical function in the this compound pathway.

Quantitative Data

Currently, specific quantitative data such as enzyme kinetics and yields for the individual steps in the this compound biosynthetic pathway are not extensively available in the public domain. The following table summarizes the known precursors and their contribution to the final molecule.

| Precursor | Number of Units | Moiety Contributed | Reference |

| L-Tryptophan | 1 | Indole and adjacent atoms | [1] |

| L-Lysine | 1 | Pipecolic acid ring | [1] |

| Methionine | 1 | Methyl group(s) | [1] |

| Acetic Acid (via DMAPP) | 2 | Isoprene units | [1] |

Experimental Protocols

The elucidation of secondary metabolite biosynthetic pathways relies on a combination of genetic and biochemical techniques. The following protocols are representative of the methodologies employed in studying pathways like that of this compound.

Identification of Biosynthetic Gene Clusters

-

Bioinformatic Analysis: The genome of the producing organism (P. roqueforti) is sequenced and analyzed using tools like antiSMASH and SMURF to identify putative secondary metabolite gene clusters. These tools predict clusters based on the presence of key biosynthetic genes such as NRPSs and PKSs.

-

Gene Deletion: To confirm the involvement of a candidate gene cluster, targeted gene deletion is performed. The resulting mutant is then analyzed for the loss of production of the metabolite of interest (e.g., this compound).

-

Heterologous Expression: The entire putative gene cluster is cloned and expressed in a well-characterized host organism (e.g., Aspergillus nidulans or a different Penicillium species) that does not naturally produce the compound. Production of the target metabolite in the heterologous host confirms the function of the gene cluster.

Characterization of Biosynthetic Intermediates

-

Blocked Mutants: Deletion of specific genes within the biosynthetic cluster can lead to the accumulation of pathway intermediates. These intermediates can be isolated and their structures determined using techniques like NMR and mass spectrometry.

-

Feeding Studies: Isotopically labeled precursors (e.g., ¹³C-labeled tryptophan) are fed to the producing organism. The incorporation of the label into the final product and any isolated intermediates is tracked to map the flow of atoms through the pathway.

In Vitro Enzyme Assays

-

Enzyme Expression and Purification: Individual biosynthetic enzymes are overexpressed in a suitable host (e.g., E. coli) and purified.

-

Activity Assays: The purified enzyme is incubated with its predicted substrate (an intermediate from the pathway), and the formation of the product is monitored using techniques like HPLC or LC-MS. This allows for the direct confirmation of enzyme function and the determination of kinetic parameters.

Visualizing the Biosynthetic Logic

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for gene cluster identification.

Caption: Proposed Biosynthesis of this compound.

Caption: Experimental Workflow for Gene Cluster Identification.

Future Directions

The complete elucidation of the this compound biosynthetic pathway will require the definitive identification and characterization of its dedicated gene cluster in Penicillium roqueforti. Future research should focus on targeted genome mining for homologs of the paraherquamide biosynthetic genes, followed by rigorous functional characterization through gene knockout and heterologous expression studies. A detailed understanding of the enzymology of this pathway will not only provide fascinating insights into the chemical logic of natural product biosynthesis but also pave the way for the engineered production of this compound and novel, potentially more potent, analogs for therapeutic applications.

References

- 1. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biosynthetic Precursors of Marcfortine A: The Roles of Methionine and Tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A, a complex indole (B1671886) alkaloid produced by Penicillium roqueforti, has garnered significant interest due to its potent anthelmintic properties. Understanding its biosynthesis is crucial for potential bioengineering efforts to improve yields and generate novel analogs. This technical guide provides a comprehensive overview of the foundational precursors of this compound, with a specific focus on the integral roles of L-tryptophan and L-methionine. Drawing from pivotal isotopic labeling studies, this document details the incorporation of these amino acids into the intricate this compound scaffold, presents relevant quantitative data, and outlines the experimental methodologies employed in these seminal studies. Furthermore, a proposed biosynthetic pathway is illustrated, highlighting the key enzymatic transformations that construct this complex natural product.

Introduction

The marcfortine family of alkaloids, isolated from the fungus Penicillium roqueforti, represents a class of prenylated indole alkaloids with significant biological activity. This compound, the most prominent member, is characterized by a complex polycyclic structure, including a spiro-oxindole and a bicyclo[2.2.2]diazaoctane core. The intricate architecture of this compound originates from a series of enzyme-catalyzed reactions that assemble simpler metabolic building blocks. Foundational studies have identified L-tryptophan, L-methionine, L-lysine, and two isoprene (B109036) units derived from acetate (B1210297) as the primary precursors to this complex molecule[1]. This guide will delve into the specific contributions of methionine and tryptophan, providing a detailed account of their incorporation and the experimental evidence that underpins our current understanding.

Precursor Incorporation: Quantitative Insights

Isotopic labeling studies have been instrumental in elucidating the biosynthetic origins of the this compound carbon skeleton. The foundational work by Kuo et al. (1996) provided definitive evidence for the incorporation of methionine and tryptophan through the use of ¹³C-labeled precursors. While specific percentage incorporation values for every precursor in a single experiment are not detailed in the available literature, the clear enrichment patterns observed in the ¹³C-NMR spectra of the isolated this compound unequivocally confirm their roles as direct precursors.

Table 1: Summary of Precursor Contribution to this compound Biosynthesis

| Precursor | Isotopic Label Used | Function in Biosynthesis | Reference |

| L-Tryptophan | [¹³C]Tryptophan | Provides the core indole scaffold, including the spiro-oxindole moiety. | [1] |

| L-Methionine | [methyl-¹³C]Methionine | Donates a methyl group, though the exact position of methylation is not explicitly detailed in the available literature abstracts. | [1] |

| L-Lysine | [¹³C]Lysine | Serves as the precursor to the pipecolic acid moiety. | [1] |

| Acetic Acid | [¹³C]Acetate | Provides the building blocks for the two isoprene units. | [1] |

Proposed Biosynthetic Pathway of this compound

While a complete, experimentally verified enzymatic pathway for this compound has not been fully elucidated, a plausible sequence of events can be proposed based on the known precursors and the biosynthesis of structurally related indole alkaloids, such as the paraherquamides.

Figure 1: Proposed Biosynthetic Pathway of this compound. This diagram illustrates the hypothetical sequence of enzymatic reactions leading to the formation of this compound from its primary precursors.

The proposed pathway initiates with the condensation of L-tryptophan and L-lysine (which is likely converted to pipecolic acid first) by a Non-Ribosomal Peptide Synthetase (NRPS) to form a diketopiperazine intermediate. This is followed by prenylation of the indole ring by a prenyltransferase using dimethylallyl pyrophosphate (DMAPP), which is derived from the acetate pathway. The formation of the characteristic bicyclo[2.2.2]diazaoctane core is likely catalyzed by an intramolecular Diels-Alderase . A subsequent oxidation, catalyzed by a flavin-dependent oxidase , would then generate the spiro-oxindole moiety. Finally, a methyltransferase would utilize S-adenosyl methionine (derived from L-methionine) to append a methyl group to complete the synthesis of this compound.

Experimental Protocols

The foundational understanding of this compound biosynthesis relies heavily on isotopic labeling experiments coupled with Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a generalized protocol based on the methodologies typically employed in such studies.

General Protocol for ¹³C-Labeling in Penicillium roqueforti

Objective: To determine the biosynthetic precursors of this compound by feeding ¹³C-labeled compounds to P. roqueforti cultures and analyzing the resulting this compound for ¹³C-enrichment.

Materials:

-

Penicillium roqueforti strain (e.g., ATCC 10110)

-

Culture medium (e.g., Potato Dextrose Agar for solid cultures, Potato Dextrose Broth for liquid cultures)

-

Sterile flasks and culture equipment

-

¹³C-labeled precursors (e.g., [¹³C]L-tryptophan, [methyl-¹³C]L-methionine)

-

Solvents for extraction (e.g., ethyl acetate, chloroform, methanol)

-

Chromatography supplies (e.g., silica (B1680970) gel for column chromatography, TLC plates)

-

NMR spectrometer and deuterated solvents (e.g., CDCl₃)

Workflow:

Figure 2: Experimental Workflow for Isotopic Labeling Studies. This flowchart outlines the key steps involved in determining the incorporation of labeled precursors into this compound.

Procedure:

-

Fungal Culture: P. roqueforti is initially grown on a solid medium to generate sufficient biomass. The mycelia are then transferred to a liquid culture medium for submerged fermentation, which facilitates the uniform distribution of the labeled precursor.

-

Precursor Feeding: A sterile solution of the ¹³C-labeled precursor is added to the liquid culture during the early to mid-logarithmic growth phase, a period of active secondary metabolism.

-

Extraction and Purification: After a further incubation period to allow for the biosynthesis and accumulation of this compound, the fungal biomass and culture broth are separated. The metabolites are extracted from both fractions using appropriate organic solvents. This compound is then purified from the crude extract using a combination of chromatographic techniques, such as thin-layer chromatography (TLC) and column chromatography.

-

NMR Analysis: The purified this compound is subjected to ¹³C-NMR spectroscopy. The resulting spectrum is compared to that of unlabeled this compound. Enhanced signal intensities for specific carbon atoms in the labeled sample indicate the positions of ¹³C-incorporation from the precursor.

Conclusion and Future Directions

The roles of L-tryptophan and L-methionine as fundamental precursors in the biosynthesis of this compound are well-established through isotopic labeling studies. Tryptophan provides the core indole structure, while methionine serves as a methyl group donor. While a putative biosynthetic pathway can be constructed based on analogous systems, the specific enzymes and the gene cluster responsible for this compound synthesis in P. roqueforti remain to be definitively identified and characterized. Future research in this area should focus on:

-

Identification and characterization of the this compound biosynthetic gene cluster: This will provide definitive insights into the enzymes involved in the pathway.

-

In vitro reconstitution of the biosynthetic pathway: This will allow for a detailed mechanistic study of each enzymatic step.

-

Heterologous expression of the gene cluster: This could enable the production of this compound in a more genetically tractable host, facilitating strain improvement and the production of novel derivatives.

A deeper understanding of the biosynthesis of this compound will not only be of fundamental scientific interest but will also pave the way for the development of new and improved anthelmintic agents.

References

An In-depth Technical Guide to the Isolation and Purification of Marcfortine A from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Marcfortine A, a complex indole (B1671886) alkaloid produced by the fungus Penicillium roqueforti. This document synthesizes available data to present a detailed protocol, from fungal fermentation to the acquisition of the pure compound.

Introduction

This compound is a prenylated indole alkaloid belonging to the marcfortine family of secondary metabolites produced by various Penicillium species. These compounds are of significant interest to the pharmaceutical industry due to their potent anthelmintic properties. The intricate molecular architecture of this compound, featuring a bicyclo[2.2.2]diazaoctane core, presents a considerable challenge for total synthesis, making fermentation and subsequent purification a viable route for obtaining this natural product. This guide outlines the key steps involved in this process.

Biosynthesis of this compound

The biosynthesis of this compound in Penicillium roqueforti is a complex process involving several key precursor molecules. Studies have shown that this compound is derived from L-tryptophan, L-lysine, methionine, and two isoprene (B109036) units derived from acetic acid[1]. The pipecolic acid moiety of this compound is formed from L-lysine via α-ketoglutarate[1]. A proposed biosynthetic pathway is illustrated below.

Caption: Proposed biosynthetic pathway of this compound.

Fungal Fermentation and Production

The production of this compound is achieved through the submerged fermentation of Penicillium roqueforti. While specific fermentation parameters for maximizing this compound yield are not extensively published, protocols for producing related secondary metabolites from P. roqueforti can be adapted.

Fermentation Parameters

| Parameter | Recommended Conditions | Notes |

| Fungal Strain | Penicillium roqueforti (e.g., strain B26) | Strain selection is crucial for optimal yield. |

| Culture Medium | Yeast Extract Sucrose (YES) Broth | A common medium for Penicillium species. |

| Temperature | 24-28 °C | Optimal for fungal growth and secondary metabolite production. |

| pH | 5.0 - 6.0 | Should be monitored and adjusted as needed. |

| Aeration | Shaken flask culture (150-200 rpm) or aerated fermenter | Adequate oxygen supply is critical. |

| Incubation Time | 14 - 21 days | This compound production is typically observed in the late stationary phase. |

Isolation and Purification Workflow

The isolation and purification of this compound from fungal cultures involves a multi-step process, beginning with the extraction from the mycelium followed by several chromatographic separations.

References

X-ray Crystallography of Marcfortine A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural elucidation of Marcfortine A, a potent anthelmintic alkaloid, with a focus on its X-ray crystallographic analysis. While the seminal work establishing its structure was published in 1980, accessing the complete, detailed crystallographic data and the explicit experimental protocols from this publication has proven challenging due to the age of the publication and limitations in digital availability.

This document provides a comprehensive summary of the available information and presents a logical workflow for such an analysis. Additionally, it explores the likely mechanism of action of this compound based on its structural similarity to the paraherquamide (B22789) class of compounds, which are known to target nicotinic acetylcholine (B1216132) receptors.

Experimental Protocols: A Generalized Approach

1. Crystallization:

-

Solvent Selection: A crucial first step is to identify a suitable solvent or a combination of solvents in which this compound has limited but sufficient solubility. This is often achieved through screening a wide range of solvents with varying polarities.

-

Crystallization Technique: Slow evaporation of the solvent is a common and effective method for growing high-quality single crystals. Other techniques include vapor diffusion (hanging drop or sitting drop) and slow cooling of a saturated solution. The goal is to allow the molecules to arrange themselves in a highly ordered, crystalline lattice.

2. X-ray Data Collection:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Diffractometer: The mounted crystal is then placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern of spots.

-

Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The intensities and positions of the diffracted spots are recorded by a detector.

3. Structure Solution and Refinement:

-

Unit Cell Determination: From the diffraction pattern, the dimensions and angles of the unit cell (the basic repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal) are determined.

-

Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map and a preliminary model of the molecule.

-

Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors, ultimately yielding a final, accurate three-dimensional structure of this compound.

Data Presentation

Due to the inaccessibility of the full primary research article, the quantitative crystallographic data for this compound, such as unit cell parameters, space group, and refinement statistics, cannot be presented in a tabular format at this time. The original publication, "Isolation and structure (X-ray analysis) of this compound, a new alkaloid from Penicillium roqueforti" by Polonsky et al., would contain this detailed information[1][2].

Mandatory Visualization

Experimental Workflow for X-ray Crystallography

The following diagram illustrates a generalized workflow for determining the crystal structure of a small molecule like this compound.

Proposed Signaling Pathway of this compound

This compound is structurally related to the paraherquamides, which are known antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes[3][4][5]. This suggests that this compound likely shares a similar mechanism of action, disrupting cholinergic neurotransmission in parasitic worms. The following diagram illustrates this proposed signaling pathway.

References

- 1. Isolation and structure (X-ray analysis) of this compound, a new alkaloid from Penicillium roqueforti - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Isolation and structure (X-ray analysis) of this compound, a new alkaloid from Penicillium roqueforti - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]

- 5. Determinants of Subtype-Selectivity of the Anthelmintic Paraherquamide A on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Analysis of Marcfortine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole (B1671886) alkaloid first isolated from Penicillium roqueforti. Its intricate polycyclic structure, featuring a unique dioxepinoindole ring system, presents a significant challenge and an intriguing case study for structure elucidation by nuclear magnetic resonance (NMR) spectroscopy. This technical guide aims to provide a comprehensive overview of the NMR spectral analysis of this compound, detailing the expected experimental protocols and a logical workflow for structural assignment. However, it is crucial to note that a complete, publicly available, and fully assigned quantitative ¹H and ¹³C NMR dataset for this compound could not be located in the current scientific literature. Therefore, this guide will focus on the theoretical approach and the requisite experimental strategies for such an analysis, based on the known chemical structure of the molecule.

Data Presentation

A comprehensive NMR analysis of this compound would necessitate the acquisition and assignment of both ¹H and ¹³C NMR data. The resulting data should be organized into structured tables for clarity and ease of comparison.

Table 1: Hypothetical ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in public literature |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in public literature |

Experimental Protocols

The successful spectral analysis of a complex natural product like this compound relies on a suite of NMR experiments. The following protocols are standard for the structure elucidation of such molecules.

1. Sample Preparation:

-

Sample Purity: A highly purified sample of this compound (>95%) is essential to avoid interference from impurities.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other solvents such as deuterated methanol (B129727) (CD₃OD), dimethyl sulfoxide (B87167) (DMSO-d₆), or acetone-d₆ may be used depending on solubility.

-

Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for most modern NMR spectrometers.

2. 1D NMR Spectroscopy:

-

¹H NMR (Proton NMR): This is the fundamental experiment to determine the number of different proton environments and their multiplicities (singlet, doublet, triplet, etc.), which reveals information about neighboring protons.

-

¹³C NMR (Carbon NMR): This experiment identifies the number of unique carbon atoms in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning carbon signals.

3. 2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds (²JHH, ³JHH). It is instrumental in identifying spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing direct ¹H-¹³C one-bond connectivity.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is a powerful tool for connecting different spin systems and elucidating the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry of the molecule.

Mandatory Visualization

The logical workflow for the structure elucidation of this compound using NMR spectroscopy can be visualized as a stepwise process, starting from basic 1D experiments and progressing to more complex 2D correlations to piece together the molecular structure.

Caption: Experimental workflow for the NMR-based structure elucidation of this compound.

A key aspect of interpreting NMR data is understanding the logical relationships between the different types of spectral information to build a coherent structural picture.

Caption: Logical relationships in the interpretation of NMR data for this compound.

Signaling Pathways

A thorough search of the scientific literature did not reveal any established signaling pathways directly involving this compound. While it is known to possess anthelmintic properties, the specific molecular targets and downstream signaling cascades have not been elucidated. Therefore, a diagram of signaling pathways cannot be provided at this time.

Conclusion

The NMR spectral analysis of this compound represents a formidable challenge in natural product chemistry. While a complete, assigned dataset is not currently available in the public domain, this guide outlines the necessary experimental and analytical framework to achieve this goal. A systematic application of 1D and 2D NMR techniques, as described, would allow for the complete assignment of all proton and carbon signals, ultimately leading to the unambiguous confirmation of its complex structure and stereochemistry. Future research in this area would be invaluable to the scientific community, providing crucial data for further studies on the bioactivity and potential therapeutic applications of this fascinating molecule.

Navigating the Labyrinth: A Technical Guide to the Mass Spectrometry Fragmentation of Marcfortine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A, a complex prenylated indole (B1671886) alkaloid isolated from Penicillium roqueforti, has garnered significant interest within the scientific community due to its potent anthelmintic properties. A comprehensive understanding of its behavior under mass spectrometry (MS) is paramount for its detection, characterization, and the development of analytical methods crucial for pharmacological and metabolic studies. This technical guide provides an in-depth exploration of the theoretical fragmentation pathways of this compound when subjected to mass spectrometry, offering a foundational framework for researchers in the field. Lacking publicly available experimental fragmentation data, this guide proposes a plausible fragmentation pattern based on the known reactivity of similar indole alkaloids and general principles of mass spectrometry.

Proposed Mass Spectrometry Fragmentation Pathway of this compound

The intricate structure of this compound, featuring a bicyclo[2.2.2]diazaoctane core, an indole moiety, and a piperidine-derived ring system, presents multiple potential sites for fragmentation upon ionization. Electrospray ionization (ESI) in positive ion mode is a common and effective method for the analysis of such alkaloids, typically generating a protonated precursor ion, [M+H]⁺. Subsequent collision-induced dissociation (CID) would then induce fragmentation.

The proposed fragmentation cascade is likely to initiate from the protonated bicyclo[2.2.2]diazaoctane nitrogen or the indole nitrogen, triggering a series of characteristic bond cleavages. Key fragmentation reactions anticipated for indole alkaloids include retro-Diels-Alder reactions, cleavage of exocyclic groups, and ring-opening events.

A primary fragmentation route for this compound is hypothesized to involve a retro-Diels-Alder (rDA) reaction within the bicyclo[2.2.2]diazaoctane core. This type of fragmentation is a well-documented pathway for similar cyclic systems in mass spectrometry. This reaction would lead to the charge retention on the more stable indole-containing fragment. Further fragmentation could then proceed from this major fragment ion.

Experimental Protocols

Sample Preparation:

A stock solution of this compound would be prepared in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724). For LC-MS/MS analysis, this stock solution would be further diluted with the initial mobile phase to an appropriate concentration (e.g., 1-10 µg/mL).

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically suitable for the separation of alkaloids.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common choice. The gradient would be optimized to achieve good separation and peak shape for this compound.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is standard for this column dimension.

-

Column Temperature: Maintaining the column at a constant temperature, for instance, 40 °C, ensures reproducible retention times.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode would be used to generate the protonated molecule [M+H]⁺.

-

Capillary Voltage: Typically in the range of 3-4 kV.

-

Source Temperature: Maintained around 120-150 °C.

-

Desolvation Gas Temperature: Typically set between 350-500 °C.

-

Collision Gas: Argon is commonly used as the collision gas for CID.

-

Collision Energy: The collision energy would be optimized to achieve a rich fragmentation spectrum. This is often done by ramping the collision energy across a range (e.g., 10-40 eV) to observe the formation and fragmentation of different ions.

Data Presentation

The following table summarizes the hypothetical quantitative data for the major ions that could be observed in the ESI-MS/MS spectrum of this compound. These m/z values are calculated based on the proposed fragmentation pathway and should be experimentally verified.

| Ion | Proposed Structure/Fragment | Calculated m/z | Description |

| [M+H]⁺ | Protonated this compound | 484.327 | Precursor Ion |

| Fragment 1 | Product of retro-Diels-Alder reaction | 386.228 | Loss of the piperidine-derived moiety |

| Fragment 2 | Product of subsequent fragmentation | 298.165 | Further fragmentation of Fragment 1 |

| Fragment 3 | Indole-containing fragment | 130.065 | Characteristic indole fragment |

Visualizing the Fragmentation and Workflow

To further elucidate the proposed fragmentation pathway and the experimental process, the following diagrams have been generated using the DOT language.

Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.

Caption: A proposed fragmentation cascade for the protonated molecule of this compound.

Conclusion

This technical guide provides a theoretical yet comprehensive overview of the potential mass spectrometric fragmentation of this compound. The proposed pathways, based on established fragmentation mechanisms of related indole alkaloids, offer a valuable starting point for researchers. The outlined experimental protocol provides a robust methodology for obtaining empirical data. Future experimental studies are essential to validate and refine the fragmentation patterns presented herein, which will undoubtedly contribute to a deeper understanding of this important natural product and facilitate its future development and application.

Marcfortine A: A Technical Guide to its Anthelmintic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A, a complex indole (B1671886) alkaloid produced by Penicillium species, represents a unique class of anthelmintic compounds with a distinct mechanism of action compared to currently marketed drugs. This technical guide provides an in-depth analysis of the anthelmintic properties of this compound, focusing on its core mechanism of action, available efficacy data, and the experimental protocols utilized for its evaluation. The primary mode of action of this compound is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to flaccid paralysis. While less potent than its structural analog, paraherquamide (B22789) A, this compound's novel mechanism offers a potential scaffold for the development of new anthelmintics to combat rising drug resistance. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel anthelmintic therapies.

Introduction

The increasing prevalence of anthelmintic resistance in parasitic nematodes of livestock and the limited number of effective drug classes for human use underscore the urgent need for novel anthelmintic discovery. This compound, a mycotoxin first isolated from Penicillium roqueforti, belongs to the paraherquamide class of spiroindole alkaloids.[1] These compounds have garnered significant interest due to their unique mode of action, which differentiates them from the major anthelmintic classes such as benzimidazoles, imidazothiazoles/tetrahydropyrimidines, and macrocyclic lactones.[1] Early screening efforts identified the anthelmintic potential of this compound, although its analogue, paraherquamide A, was found to be a more potent nematocide.[1] Nevertheless, the study of this compound provides valuable insights into the structure-activity relationships within this class of compounds and highlights the potential of targeting nematode nicotinic acetylcholine receptors (nAChRs) for the development of new therapeutic agents.

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The primary anthelmintic effect of this compound is achieved through the blockade of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes.[1] Unlike cholinergic agonists such as levamisole (B84282) and pyrantel, which cause spastic paralysis by persistently activating nAChRs, this compound acts as an antagonist, preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh).[2] This inhibition of cholinergic neurotransmission disrupts motor control, leading to a state of flaccid paralysis in the parasite, ultimately resulting in its expulsion from the host.

Studies on the related compound, derquantel (B64725) (a derivative of paraherquamide), have shown that it reduces acetylcholine-induced contractions of muscle strips from the parasitic nematode Haemonchus contortus. This effect is consistent with the antagonistic action on nAChRs. While direct electrophysiological studies on this compound are limited, the similar mode of action within the paraherquamide class suggests that it likely targets a specific subset of nematode nAChR subtypes. Nematode nAChRs are diverse, with different subunit compositions conferring distinct pharmacological properties. The selectivity of this compound for specific nAChR subunits in parasitic nematodes compared to their host counterparts is a critical area for further investigation to ensure target-specific toxicity.

Signaling Pathway Diagram

Caption: Antagonistic action of this compound on nematode nAChRs.

Efficacy Data

Quantitative efficacy data for this compound, such as IC50 or EC50 values, are not widely available in published literature. However, comparative studies consistently indicate that this compound is less potent than its structural analog, paraherquamide A.

| Compound | Relative Potency | Target Organisms | Effect |

| This compound | Less Potent | Caenorhabditis elegans, Haemonchus contortus | Induces flaccid paralysis |

| Paraherquamide A | More Potent | Various parasitic nematodes | Induces flaccid paralysis |

Note: This table reflects the qualitative comparisons found in the literature. Specific quantitative data for a direct comparison is lacking.

It has been reported that this compound is active against the free-living nematode Caenorhabditis elegans at high doses. Furthermore, in vitro studies have demonstrated that paraherquamides, the class of compounds to which this compound belongs, induce flaccid paralysis in a range of parasitic nematodes.

Experimental Protocols

The evaluation of the anthelmintic properties of this compound and related compounds involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Larval Migration Inhibition Assay (LMIA)

This assay assesses the ability of a compound to inhibit the migration of nematode larvae, which is a proxy for their viability and motility.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the migration of third-stage (L3) nematode larvae.

Materials:

-

Nematode L3 larvae (e.g., Haemonchus contortus)

-

24-well culture plates

-

Migration tubes with a fine mesh (e.g., 20-25 µm) at the bottom

-

Culture medium (e.g., RPMI-1640) supplemented with antibiotics

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Incubator (37°C, 5% CO2)

-

Inverted microscope for larval counting

Procedure:

-

Prepare serial dilutions of this compound in the culture medium. The final solvent concentration should be non-toxic to the larvae (typically ≤0.5% DMSO).

-

Add a defined number of L3 larvae (e.g., 30-50) to each well of a 24-well plate containing the different concentrations of this compound. Include a solvent control (no drug) and a positive control (a known anthelmintic).

-

Incubate the plate at 37°C with 5% CO2 for a specified period (e.g., 24-48 hours).

-

Following incubation, transfer the contents of each well to individual migration tubes.

-

Place the migration tubes in a fresh 24-well plate containing culture medium, ensuring the mesh at the bottom of the tube is in contact with the medium.

-

Allow the larvae to migrate through the mesh for a set time (e.g., 2-4 hours).

-

Remove the migration tubes and count the number of larvae that have successfully migrated into the wells of the new plate.

-

Calculate the percentage of migration inhibition for each concentration relative to the solvent control.

-

Determine the EC50 value (the concentration that inhibits 50% of larval migration) by fitting the data to a dose-response curve.

Electrophysiological Recording from Nematode Muscle Cells

This technique directly measures the effect of a compound on the electrical properties of nematode muscle cells, providing insights into its mechanism of action at the molecular level.

Objective: To characterize the effect of this compound on the membrane potential and ion channel activity of nematode muscle cells.

Materials:

-

Adult nematodes (e.g., Ascaris suum)

-

Dissection microscope and tools

-

Perfusion chamber

-

Recording solution (physiological saline for nematodes)

-

Glass microelectrodes

-

Micromanipulators

-

Amplifier and data acquisition system

-

This compound and acetylcholine solutions

Procedure:

-

Dissect the nematode to expose the body wall muscles.

-

Mount the muscle preparation in a perfusion chamber and continuously perfuse with recording solution.

-

Impale a muscle cell with a glass microelectrode to record the resting membrane potential.

-

Apply acetylcholine to the preparation to induce depolarization, mimicking synaptic transmission.

-

After establishing a stable baseline response to acetylcholine, co-apply this compound with acetylcholine.

-

Record any changes in the acetylcholine-induced depolarization. An antagonistic effect will be observed as a reduction in the depolarization.

-

Perform voltage-clamp experiments to measure the effect of this compound on the ion currents flowing through the nAChRs.

Experimental Workflow Diagram

Caption: Workflow for evaluating the anthelmintic properties of this compound.

Conclusion

This compound is a noteworthy natural product with confirmed anthelmintic activity, operating through the antagonism of nematode nicotinic acetylcholine receptors. While its potency is surpassed by other members of the paraherquamide class, its distinct mechanism of action from mainstream anthelmintics makes it and its derivatives valuable subjects for further research. The development of novel anthelmintics is paramount in the face of widespread resistance, and a thorough understanding of the structure-activity relationships and pharmacological properties of compounds like this compound is essential for the rational design of next-generation therapies. This technical guide provides a foundational resource for researchers aiming to explore the potential of the spiroindole alkaloids as a source of new and effective anthelmintics. Further studies are warranted to obtain quantitative efficacy data for this compound and to elucidate its interactions with specific nAChR subtypes in a range of parasitic nematodes.

References

Initial Biological Screening of Marcfortine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole (B1671886) alkaloid first isolated from the fungus Penicillium roqueforti.[1] It belongs to a class of compounds that includes paraherquamide (B22789) A, known for their potent anthelmintic properties.[2][3] Structurally, this compound and paraherquamide A differ in the G ring, which is a six-membered ring in this compound and a five-membered ring with methyl and hydroxyl substituents in paraherquamide A.[2][3] The emergence of resistance to existing classes of anthelmintics, such as benzimidazoles, imidazothiazoles, and macrocyclic lactones, has spurred the search for new chemical entities with novel mechanisms of action, making the initial biological characterization of compounds like this compound a critical endeavor. This guide provides an in-depth overview of the initial biological screening of this compound, focusing on its anthelmintic activity, and outlines the standard methodologies for cytotoxicity and ion channel screening.

Anthelmintic Activity Screening

The primary therapeutic potential identified for this compound is its activity against parasitic nematodes. Initial screening programs identified this compound as an active compound, although subsequent studies revealed it to be less potent than its structural analog, paraherquamide A.

Data Presentation: Anthelmintic Activity

| Compound | Target Organism | Assay Type | Observed Effect | Potency |

| This compound | Caenorhabditis elegans | Motility Assay | Anthelmintic activity | Active at high doses |

| This compound | Parasitic Nematodes | In vitro Paralysis Assay | Flaccid Paralysis | Less potent than Paraherquamide A |

| Paraherquamide A | Parasitic Nematodes | In vitro Paralysis Assay | Flaccid Paralysis | Superior to this compound |

Experimental Protocol: In Vitro Nematode Motility Assay

This protocol describes a general method for assessing the anthelmintic activity of a compound by observing its effect on the motility of a model nematode, such as Caenorhabditis elegans.

-

Nematode Culture: Maintain a culture of C. elegans on Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50 as a food source.

-

Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Prepare serial dilutions of the stock solution in M9 buffer to achieve the desired final concentrations.

-

Assay Setup:

-

Synchronize a population of C. elegans to the L4 larval stage.

-

In a 96-well microtiter plate, add 50 µL of M9 buffer to each well.

-

Add approximately 10-20 L4 nematodes to each well.

-

Add 50 µL of the appropriate this compound dilution to the test wells. Include positive control wells (e.g., levamisole) and negative control wells (DMSO vehicle).

-

-

Incubation: Incubate the plate at 20°C for 24 hours.

-

Motility Assessment:

-

Observe the motility of the nematodes under a dissecting microscope.

-

Score motility on a scale (e.g., 0 = no movement/dead, 1 = intermittent movement, 2 = continuous, slow movement, 3 = vigorous movement).

-

Alternatively, use an automated worm tracking system to quantify motility parameters such as speed and wavelength of movement.

-

-

Data Analysis: Calculate the percentage of paralyzed or dead nematodes at each concentration compared to the negative control. Determine the EC50 (half-maximal effective concentration) value by plotting the concentration-response curve.

Visualization: Anthelmintic Screening Workflow

Caption: Workflow for in vitro anthelmintic activity screening.

Proposed Mechanism of Action

The paraherquamide class of anthelmintics, to which this compound is structurally related, acts as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes. This antagonism blocks cholinergic neuromuscular transmission, leading to the inhibition of muscle contraction and resulting in flaccid paralysis of the worm.

Visualization: Nicotinic Acetylcholine Receptor Antagonism Pathway

Caption: this compound antagonism of nematode nAChRs.

Cytotoxicity Screening

Evaluating the cytotoxicity of any potential therapeutic agent is a crucial step in early-stage drug development. It helps to determine the compound's therapeutic window and identify potential off-target effects that could lead to toxicity in host cells. Standard in vitro assays are used to assess cell viability and death after exposure to the compound.

Data Presentation: In Vitro Cytotoxicity (Template)

No specific cytotoxicity data for this compound was found in the initial search. The following table is a template for presenting such data.

| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |

| HEK293 (Human Kidney) | MTT | 48 | e.g., >100 |

| HepG2 (Human Liver) | LDH Release | 48 | e.g., >100 |

| Caco-2 (Human Colon) | CellTiter-Glo | 48 | e.g., 85.2 |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Culture: Culture a mammalian cell line (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Include positive control wells (e.g., doxorubicin) and negative control wells (vehicle).

-

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.

-

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value from the concentration-response curve.

Visualization: Cytotoxicity Testing Workflow

Caption: General workflow for an MTT-based cytotoxicity assay.

Ion Channel Activity Screening

To further characterize the pharmacological profile of this compound and identify any potential off-target effects, screening against a panel of mammalian ion channels is a logical subsequent step. This is particularly relevant given that the primary target in nematodes is an ion channel. Techniques such as automated patch-clamping or fluorescence-based assays using ion-specific or membrane-potential-sensitive dyes can be employed for high-throughput screening. This would help to assess the selectivity of this compound for nematode nAChRs over homologous receptors or other ion channels in mammals, which is a critical aspect of its safety profile.

Conclusion

The initial biological screening of this compound has established it as a compound with anthelmintic properties, likely acting through the antagonism of nematode nicotinic acetylcholine receptors. While it is less potent than its close analog, paraherquamide A, its unique chemical structure still renders it a valuable scaffold for further medicinal chemistry efforts. A comprehensive evaluation of its cytotoxicity and selectivity against mammalian ion channels is essential to fully delineate its therapeutic potential and safety profile for drug development.

References

Marcfortine A: A Technical Guide for Novel Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A is a complex indole (B1671886) alkaloid first isolated from Penicillium roqueforti and is a member of the paraherquamide (B22789) family of natural products.[1] These compounds are noted for their potent anthelmintic activity. This compound is characterized by a unique spiro-oxindole core and a bicyclo[2.2.2]diazaoctane ring system, which present significant synthetic challenges and are crucial for its biological function. This document provides a comprehensive review of this compound, detailing its discovery, chemical structure, biosynthetic origins, and biological activities. It includes a summary of quantitative data, detailed experimental methodologies, and visual diagrams of key pathways to serve as an in-depth resource for researchers initiating studies on this and related compounds.

Introduction and Discovery

This compound, along with its co-metabolites Marcfortine B and C, was first isolated from the fungus Penicillium roqueforti.[1] The structure of this novel alkaloid was definitively established using X-ray analysis.[1] The marcfortine family of alkaloids belongs to a broader class of prenylated indole alkaloids, which are known for their diverse and potent biological activities.[2][3] Notably, these compounds, including Marcfortine B, have demonstrated significant potential as anthelmintic agents. The complex and unique chemical architecture of the marcfortines has made them attractive targets for total synthesis, pushing the boundaries of synthetic organic chemistry.

Chemical Structure

This compound is an indole alkaloid with the chemical formula C₂₈H₃₅N₃O₄ and a molecular weight of 477.6 g/mol . Its intricate structure is defined by several key features:

-

Spiro-oxindole Core: A central structural motif where an oxindole (B195798) ring system is joined to another ring through a single, shared carbon atom.

-

Bicyclo[2.2.2]diazaoctane Cage: A rigid, bicyclic amine structure that is a hallmark of the paraherquamide family of alkaloids.

-

Prenyl Group: An isoprenoid-derived substituent attached to the indole core.

-

Pipecolic Acid Moiety: A derivative of the non-proteinogenic amino acid, pipecolic acid, which is incorporated into the bicyclic cage.

The absolute stereochemistry and connectivity of this compound were confirmed by X-ray crystallography, revealing a dense and highly functionalized three-dimensional structure.

Biosynthesis

The biosynthesis of this compound is a complex process involving precursors from several primary metabolic pathways. Isotopic labeling studies have elucidated the origins of its carbon skeleton:

-

The indole portion originates from tryptophan .

-

The pipecolic acid moiety is derived from lysine via an α-ketoglutarate intermediate.

-

One methyl group is supplied by methionine .

-

Two isoprene (B109036) units, which form the prenyl group and part of the bicyclic system, are derived from acetic acid .

A key step in the biosynthesis of related compounds is believed to be an intramolecular Diels-Alder reaction of an azadiene intermediate, which forms the characteristic bicyclo[2.2.2]diazaoctane core. This proposed biomimetic pathway has inspired strategies for the total synthesis of marcfortine family members.

References

- 1. Isolation and structure (X-ray analysis) of this compound, a new alkaloid from Penicillium roqueforti - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Collection - Concise Total Synthesis of (±)-Marcfortine B - Journal of the American Chemical Society - Figshare [figshare.com]

- 3. Item - Concise Total Synthesis of (±)-Marcfortine B - American Chemical Society - Figshare [acs.figshare.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Marcfortine Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Introduction

The marcfortine alkaloids, isolated from Penicillium roqueforti, are a family of prenylated indole (B1671886) alkaloids renowned for their potent anthelmintic activity. Their complex and intriguing molecular architectures, particularly the presence of a bicyclo[2.2.2]diazaoctane core, have made them compelling targets for total synthesis. While Marcfortine A is a prominent member of this family, a de novo total synthesis has not been prominently reported in the scientific literature, likely due to its relative abundance from natural sources. It has, however, been utilized as a starting material for the synthesis of other complex alkaloids, such as Paraherquamide A[1]. This document provides detailed synthetic protocols for the total synthesis of the closely related and structurally complex analogs, Marcfortine B and Marcfortine C. These syntheses showcase elegant strategies for the construction of the key structural motifs of the marcfortine family.

Total Synthesis of (±)-Marcfortine B

The first total synthesis of (±)-Marcfortine B was accomplished by Trost and coworkers. The key features of this synthesis include a palladium-catalyzed carboxylative trimethylenemethane (TMM) [3+2] cycloaddition to construct the spirocyclic cyclopentane (B165970) core and a subsequent intramolecular Michael addition and radical cyclization to form the bicyclo[2.2.2]diazaoctane ring system[2][3][4][5][6][7].

Key Experimental Protocols

1. Palladium-Catalyzed Carboxylative [3+2] TMM Cycloaddition:

-

Reaction: To a solution of the TMM donor and the TMM acceptor (oxindole derivative) in toluene (B28343) is added a catalytic amount of palladium acetate (B1210297) and triisopropyl phosphite.

-

Conditions: The reaction mixture is refluxed.

-

Yield: This reaction proceeds cleanly to give the spirocyclic acid.

2. Intramolecular Michael Addition:

-

Reaction: The substrate, a tetrahydropyridine (B1245486) moiety appended to the spirocyclic core, undergoes cyclization.

-

Conditions: The reaction proceeds quantitatively.

-

Stereoselectivity: A single isomer is generated, attributed to the shielding of the re face of the Michael acceptor by the aromatic portion of the molecule[2].

3. Radical Cyclization to form the Bicyclo[2.2.2]diazaoctane Core:

-

Reaction: A xanthate ester is formed, allowing for radical generation in a Barton-McCombie fashion. This radical cyclizes onto the olefin.

-

Conditions: The reaction utilizes stoichiometric AIBN and catalytic tributyltin hydride.

-

Outcome: This step completes the challenging bicyclo[2.2.2]diazaoctane core of Marcfortine B[2].

Quantitative Data Summary

| Step No. | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Pd-Catalyzed TMM Cycloaddition | Pd(OAc)₂, P(Oi-Pr)₃, Toluene, reflux | Not specified | [5] |

| 2 | Intramolecular Michael Addition | Not specified | Quantitative | [2] |

| 3 | Radical Cyclization | AIBN (stoichiometric), Bu₃SnH (catalytic) | Not specified | [2] |

Synthetic Strategy Overview

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Synthesis of Marcfortine B by Trost [organic-chemistry.org]

- 3. Concise, Biomimetic Total Synthesis of d,l-Marcfortine C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collection - Concise Total Synthesis of (±)-Marcfortine B - Journal of the American Chemical Society - Figshare [figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Concise total synthesis of (+/-)-marcfortine B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Concise Total Synthesis of (±)-Marcfortine B - American Chemical Society - Figshare [acs.figshare.com]

Application Notes and Protocols: Stereoselective Synthesis of the Marcfortine A Core Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex fungal metabolite belonging to the prenylated indole (B1671886) alkaloid family, which has garnered significant attention due to its potent anthelmintic activity. Its intricate molecular architecture, characterized by a spirocyclic oxindole (B195798) fused to a bicyclo[2.2.2]diazaoctane core, presents a formidable challenge for synthetic chemists. This document provides detailed application notes and protocols for the stereoselective synthesis of the this compound core structure, drawing from key strategies developed in the field. The methodologies outlined herein focus on the construction of the key structural motifs, offering a guide for researchers engaged in the synthesis of this compound and its analogues for potential drug development.

Key Synthetic Strategies

The stereoselective synthesis of the this compound core relies on a series of powerful chemical transformations. The overall strategy involves the initial construction of the spirocyclic oxindole core, followed by the formation of the characteristic bicyclo[2.2.2]diazaoctane ring system. The key reactions that will be detailed in the protocols are:

-

Palladium-Catalyzed Asymmetric [3+2] Trimethylenemethane (TMM) Cycloaddition: This reaction is instrumental in constructing the spirocyclic cyclopentane (B165970) ring of the oxindole core with high stereocontrol.[1][2]

-

Intramolecular Michael Addition: This step is crucial for the formation of a key piperidinone ring system, which is a precursor to the bicyclo[2.2.2]diazaoctane core.[3][4]

-

Oxidative Radical Cyclization: This transformation enables the formation of the sterically congested bicyclo[2.2.2]diazaoctane core structure.[4][5]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the synthetic strategies and the key bond formations.

References

- 1. Rapid Access to Spirocyclic Oxindole Alkaloids: Application of the Asymmetric Palladium-Catalyzed [3+2] Trimethylenemethane Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid access to spirocyclic oxindole alkaloids: application of the asymmetric palladium-catalyzed [3 + 2] trimethylenemethane cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collection - Concise Total Synthesis of (±)-Marcfortine B - Journal of the American Chemical Society - Figshare [figshare.com]

- 5. Item - Concise Total Synthesis of (±)-Marcfortine B - American Chemical Society - Figshare [acs.figshare.com]

Application Notes and Protocols for the Quantification of Marcfortine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole (B1671886) alkaloid produced by certain species of Penicillium, notably Penicillium roqueforti, the fungus used in the production of blue cheeses. As a secondary metabolite, its presence and concentration in food products and fungal cultures are of significant interest for quality control, food safety, and pharmacological research. Accurate and reliable quantification of this compound is crucial for these applications. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Due to the limited availability of a standardized, validated method in the public domain for this compound, this document outlines a proposed methodology based on established analytical principles for similar indole alkaloids. Additionally, a biosynthetic pathway for this compound is presented.

Analytical Methods

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for the routine quantification of this compound in relatively clean sample matrices, such as fungal culture extracts.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification of this compound in complex matrices like food samples or biological fluids.[1][2][3][4][5]

Data Presentation

The following tables summarize the proposed chromatographic conditions and the expected validation parameters for the analytical methods.

Table 1: Proposed HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (based on typical indole alkaloid absorbance) |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

Table 2: Proposed LC-MS/MS Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition (Precursor > Product) | To be determined by direct infusion of a this compound standard |

| Injection Volume | 5 µL |

Table 3: Illustrative Method Validation Data (Hypothetical)

| Validation Parameter | HPLC-UV | LC-MS/MS |

| Linearity (r²) | > 0.995 | > 0.998 |

| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 ng/mL |

| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |

| Precision (% RSD) | < 5% | < 3% |

Experimental Protocols

Protocol 1: Extraction of this compound from Penicillium roqueforti Culture